molecular formula C18H17N3O2 B12593669 2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 645418-00-4

2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B12593669
CAS No.: 645418-00-4
M. Wt: 307.3 g/mol
InChI Key: GWCUNNNZXUVESM-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a pyrazole moiety, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced by reacting the benzene ring with methanol in the presence of a strong acid like sulfuric acid.

    Formation of the Benzamide: The final step involves the reaction of the methoxy-substituted benzene with the pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmacology: Studied for its effects on various biological pathways and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide: A similar compound with a morpholinoethoxy group, studied for its receptor antagonistic properties.

    (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione: A pyrazole derivative with thiazolidinedione, known for its antidiabetic activity.

Uniqueness

2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole moiety contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

645418-00-4

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C18H17N3O2/c1-12-16(17(21-20-12)13-8-4-3-5-9-13)19-18(22)14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,19,22)(H,20,21)

InChI Key

GWCUNNNZXUVESM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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